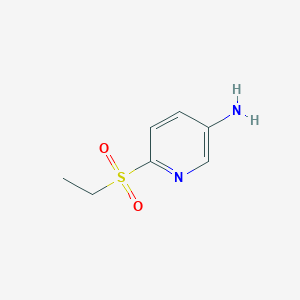

6-(Ethanesulfonyl)pyridin-3-amine

Description

6-(Ethanesulfonyl)pyridin-3-amine is a pyridine derivative featuring an ethanesulfonyl group (-SO₂C₂H₅) at the 6-position and an amine (-NH₂) at the 3-position of the pyridine ring. The sulfonyl moiety may also influence solubility and metabolic stability .

Properties

IUPAC Name |

6-ethylsulfonylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJBTDYNAGYHRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(ethanesulfonyl)pyridin-3-amine typically involves the introduction of the ethanesulfonyl group onto a pyridine ring. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with ethanesulfonyl chloride in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to 120°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-(Ethanesulfonyl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ethanesulfonyl group to an ethyl group.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, ethyl-substituted pyridines, and various substituted pyridine derivatives .

Scientific Research Applications

6-(Ethanesulfonyl)pyridin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of materials with specific properties, such as liquid crystals.

Mechanism of Action

The mechanism of action of 6-(ethanesulfonyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-(Ethanesulfonyl)pyridin-3-amine with key analogues based on substituent groups, molecular weight, and physicochemical properties:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | -SO₂C₂H₅ | C₇H₁₀N₂O₂S | 198.23 (estimated) | Likely polar, moderate solubility |

| 6-(Perfluoroethyl)pyridin-3-amine | -CF₂CF₃ | C₇H₅F₅N₂ | 212.12 | High hydrophobicity, electronegative |

| 6-(Thiophen-3-yl)pyridin-3-amine | -C₄H₃S (thiophene) | C₉H₉N₂S | 176.24 | Aromatic, sulfur enhances π-stacking |

| 6-(Oxetan-3-yloxy)pyridin-3-amine | -O-(oxetan-3-yl) | C₈H₁₀N₂O₂ | 166.18 | Strained ether, may improve solubility |

| 6-Ethylpyridin-3-amine | -C₂H₅ | C₇H₁₀N₂ | 122.17 | Nonpolar, lipophilic |

| 6-(Difluoromethyl)pyridin-3-amine dihydrochloride | -CF₂H (as salt) | C₆H₇F₂N₂·2HCl | 213.05 (salt form) | Enhanced stability, ionic solubility |

Key Observations :

- Solubility Modulation : The oxetane group () and dihydrochloride salt () are strategies to enhance aqueous solubility, critical for bioavailability in pharmaceuticals.

- Aromatic Interactions : Thiophene-containing analogues () leverage sulfur’s polarizability for enhanced π-π stacking in materials science or kinase inhibitors .

Biological Activity

6-(Ethanesulfonyl)pyridin-3-amine is a sulfonamide derivative of pyridine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of a pyridine ring substituted with an ethanesulfonyl group and an amino group at the 3-position. The sulfonamide moiety is known for its ability to interact with various enzymes and receptors, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in inflammatory pathways. Inhibitors of sEH have been shown to reduce inflammation and pain, suggesting a therapeutic potential for conditions like arthritis and other inflammatory diseases .

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways related to pain perception and mood regulation. Such interactions could provide insights into its potential use as an analgesic or antidepressant.

Biological Activity Overview

Research has identified several key areas where this compound exhibits notable biological activity:

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound effectively reduced markers of inflammation in animal models of arthritis. The inhibition of sEH was linked to decreased levels of inflammatory mediators such as cytokines and prostaglandins .

- Analgesic Properties : Research indicated that the compound could modulate pain responses through central nervous system pathways. In rodent models, administration resulted in significant pain relief compared to control groups, suggesting its potential as a non-opioid analgesic.

- Antimicrobial Activity : In vitro studies showed that this compound had inhibitory effects on several bacterial strains, indicating a possible role in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.